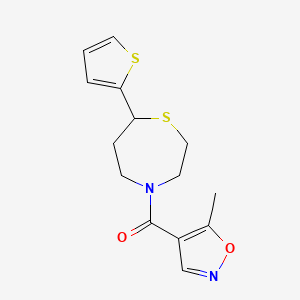
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a hybrid molecule that integrates isoxazole and thiazepane moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17N2O2S. The structure features:
- An isoxazole ring , which is often associated with anti-inflammatory and analgesic properties.
- A thiazepane ring , known for its role in various pharmacological activities including neuroprotective effects.
Biological Activity Overview
Research indicates that compounds containing isoxazole and thiazepane structures exhibit a range of biological activities, including:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of isoxazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a promising avenue for developing new antibiotics .
2. Anti-inflammatory Effects
Isoxazole derivatives have been reported to possess significant anti-inflammatory properties. A study by Rajanarendar et al. (2015) demonstrated that certain isoxazoles selectively inhibit COX-2 enzymes, leading to reduced inflammation and pain . This mechanism could be relevant for the compound .
3. Analgesic Properties
Research indicates that isoxazole derivatives can act as analgesics. In particular, compounds with a methyl substituent at the 5-position of the isoxazole ring have been noted for their potent analgesic effects . This suggests that this compound may also exhibit similar properties.
Case Study 1: Isoxazole Derivatives in Pain Management
A study evaluated a series of substituted isoxazoles for their analgesic activity. The results indicated that compounds with specific structural modifications exhibited enhanced efficacy in pain relief, particularly in models of acute and chronic pain . This supports the hypothesis that this compound may be effective in pain management.
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of thiophene-containing isoxazoles was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated significant bactericidal effects, indicating potential for further development as antimicrobial agents .
Research Findings Summary
| Biological Activity | Relevant Studies | Key Findings |
|---|---|---|
| Antimicrobial | Study on thiophene-isoxazoles | Effective against various bacterial strains |
| Anti-inflammatory | Rajanarendar et al. (2015) | Selective COX-2 inhibition |
| Analgesic | Analgesic evaluation of isoxazoles | Potent analgesic effects observed |
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-10-11(9-15-18-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-19-12/h2-3,7,9,13H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPZMFTZLGTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














